N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Description
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C11H22N2O5S and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Arylsulfonamides and Azetidine-2,4-diones
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide plays a role in the synthesis of arylsulfonamides through the reaction with acetylenecarboxylates and arylsulfonyl isocyanate. This reaction pattern also leads to the formation of azetidine-2,4-dione derivatives, showcasing its versatility in organic synthesis (Alizadeh & Rezvanian, 2008).
2. Antidepressant and Nootropic Agents
This compound is used in the synthesis of Schiff’s bases and 2-azetidinones, showing potential as antidepressant and nootropic agents. It's involved in the synthesis process that leads to compounds exhibiting significant activity in treating depression and enhancing cognitive functions (Thomas, Nanda, Kothapalli & Hamane, 2016).
3. Phototransformation in Water
This compound is also involved in the study of photodegradation, particularly in the context of sulfonylurea herbicides in water. This research is crucial in understanding the environmental impact and breakdown products of such compounds (Pinna, Zema, Gessa & Pusino, 2007).
4. Anionic Polymerization
The compound is used in anionic polymerization processes, such as the polymerization of N-(methanesulfonyl)azetidine. This is significant in materials science, especially for creating polymers with unique properties (Reisman, Rowe, Jefcoat & Rupar, 2020).
5. Inhibitors of 11beta-Hydroxysteroid Dehydrogenase
Research has shown that derivatives of this compound can act as potent inhibitors of the 11beta-hydroxysteroid dehydrogenase enzyme. This is particularly relevant in the development of novel antidiabetic drugs (Barf et al., 2002).
6. Electrophysiological Activity in Cardiac Health
This compound is involved in the synthesis of N-substituted imidazolylbenzamides, which are studied for their electrophysiological activity in cardiac health. These compounds show potential as selective class III agents for treating arrhythmias (Morgan et al., 1990).
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-4-17-10(18-5-2)6-12-11(14)9-7-13(8-9)19(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPCVFMPFVSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CN(C1)S(=O)(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.